2-(4-tert-Butoxyphenyl)ethan-1-ol
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Overview
Description
"2-(4-tert-Butoxyphenyl)ethan-1-ol" is a chemical compound that has been the subject of various studies, particularly in the fields of organic chemistry and materials science. The compound's synthesis, molecular structure, chemical reactions, and properties have been explored to understand its potential applications.
Synthesis Analysis
The synthesis of related compounds, such as tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate and 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane, involves reactions under specific conditions, using appropriate reagents and catalysts to achieve desired structural features (Kalaivani et al., 2012); (Yao Ying-ming & Zhao Yi-ping, 2005).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the arrangement and bonding of atoms within the molecule. This analysis provides insights into the molecule's properties and potential applications (Ussain & Mdad, 2014).
Chemical Reactions and Properties
The compound's reactions with other chemicals and its resultant properties have been studied. For instance, understanding its reactivity with various reagents and the impact of different functional groups on its behavior is vital (Ellman et al., 2002).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and thermal stability, are crucial for determining the practical applications of "this compound" (Hsiao et al., 2000).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other substances, are essential for predicting how the compound will behave in various environments or in potential applications (Raju et al., 2013).
Scientific Research Applications
Catalysis and Synthesis :
- The rhodium(I)-{1,2-bis[(o-tert-butoxyphenyl)(phenyl)phosphino]ethane} [Rh(I)-(t-Bu-SMS-Phos)] catalyst system, which includes a compound structurally related to 2-(4-tert-Butoxyphenyl)ethan-1-ol, has shown exceptional efficiency in the hydrogenation of a large series of α-amidostyrenes and α-amidoacrylates (Mohar & Stephan, 2005).
Fungicidal Activity :
- A series of new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, closely related to this compound, demonstrated fungicidal activity, suggesting potential agrochemical applications (Kuzenkov & Zakharychev, 2009).
Electrochemistry :
- Research on carbon-carbon bond cleavage of 1,2-diphenyl-ethanes, which are structurally similar to this compound, at boron-doped diamond electrodes, revealed insights into electrochemical processes that could be relevant for material science and analytical applications (Zollinger et al., 2004).
Coordination Chemistry :
- Studies involving ligands like 1,1,2,2-tetra(2-pyridyl)ethan-2-ol, which share functional groups with this compound, have been pivotal in exploring their utility in coordination chemistry, potentially impacting the field of inorganic chemistry (Steel & Sumby, 2003).
Safety and Hazards
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZWTCSMYPNPCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471032 |
Source
|
Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123195-72-2 |
Source
|
Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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